6-Hydroxygenistein

Description

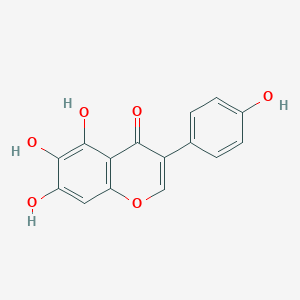

Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-11-5-10(17)14(19)15(20)12(11)13(9)18/h1-6,16-17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXSEWOOSVMREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60421838 | |

| Record name | 6-Hydroxygenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13539-26-9 | |

| Record name | 3-(4-Hydroxyphenyl)-5,6,7-tris(oxidanyl)chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxygenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-HYDROXYPHENYL)-5,6,7-TRIS(OXIDANYL)CHROMEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DY8E2NQ8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Hydroxygenistein: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxygenistein (6-OHG), a hydroxylated derivative of the soy isoflavone genistein, is emerging as a compound of significant interest in biomedical research. Possessing potent antioxidant, anti-inflammatory, and anti-cancer properties, 6-OHG presents a promising therapeutic potential for a range of pathologies, including neurodegenerative diseases and cancer. This technical guide provides an in-depth overview of the core mechanisms of action of 6-Hydroxygenistein, with a focus on its molecular signaling pathways, induction of apoptosis, and modulation of the cell cycle. The information is presented to aid researchers and drug development professionals in their understanding and exploration of this bioactive compound.

Core Mechanisms of Action

The biological activities of 6-Hydroxygenistein are multifaceted, primarily revolving around its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Activation of the Nrf2/HO-1 Signaling Pathway

A primary mechanism of action for 6-OHG is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2] Under conditions of oxidative stress, 6-OHG promotes the nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of downstream antioxidant enzymes, most notably HO-1.[1] This activation of the Nrf2/HO-1 axis is a critical component of 6-OHG's protective effects against cellular damage induced by oxidative stress.[1][2]

Modulation of the PI3K/Akt Signaling Pathway

6-Hydroxygenistein has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[3][4][5] Treatment with 6-OHG leads to an increase in the phosphorylation of both PI3K and Akt.[3][4][5] The activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis.[3] The PI3K/Akt pathway is known to negatively regulate the pro-inflammatory transcription factor NF-κB, suggesting a mechanism by which 6-OHG exerts its anti-inflammatory effects.[3]

Anti-Inflammatory Effects via NF-κB Inhibition

6-Hydroxygenistein demonstrates significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] It has been observed to downregulate the expression of NF-κB and its downstream target, tumor necrosis factor-alpha (TNF-α).[1] This inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6), and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2]

Induction of Apoptosis

6-Hydroxygenistein can induce apoptosis, or programmed cell death, in various cell types, a crucial mechanism for its anti-cancer potential.[1] This is achieved through the modulation of the Bcl-2 family of proteins. 6-OHG treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1] This shift in balance promotes the activation of downstream caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of 6-Hydroxygenistein on various cellular parameters as reported in the literature.

Table 1: Effects of 6-Hydroxygenistein on Cellular Markers

| Parameter | Cell Line | Treatment Condition | Effect | Fold/Percent Change | Reference |

| Cell Viability | PC12 | Hypoxia + 6-OHG (0.004-0.5 µM) | Increased | Dose-dependent increase | [1] |

| TNF-α Level | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease (p < 0.01) | [1] |

| IL-6 Level | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease (p < 0.01) | [1] |

| IL-10 Level | PC12 | Hypoxia + 6-OHG | Increased | Significant increase (p < 0.01) | [1] |

| Caspase-3 Activity | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease | [1] |

| Caspase-9 Activity | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease | [1] |

| Bax/Bcl-2 Ratio | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease (p < 0.01) | [1] |

| Cleaved Caspase-3 | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease (p < 0.01) | [1] |

| Nrf2 Nuclear Translocation | PC12 | Hypoxia + 6-OHG | Increased | Significant increase | [1] |

| HO-1 Expression | PC12 | Hypoxia + 6-OHG | Increased | Significant increase | [1] |

| NF-κB Expression | PC12 | Hypoxia + 6-OHG | Decreased | Significant decrease (p < 0.01) | [1] |

| p-PI3K/PI3K Ratio | Mouse Brain | Hypobaric Hypoxia + 6-OHG | Increased | 2.09-fold increase | [3] |

| p-AKT/AKT Ratio | Mouse Brain | Hypobaric Hypoxia + 6-OHG | Increased | 1.70-fold increase | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to study the mechanism of action of 6-Hydroxygenistein.

Cell Viability Assay (CCK-8)

-

Objective: To assess the effect of 6-OHG on cell viability.

-

Methodology:

-

Seed cells (e.g., PC12) in 96-well plates.

-

Treat cells with varying concentrations of 6-OHG for a specified duration.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.[1]

-

Western Blot Analysis

-

Objective: To determine the expression levels of specific proteins.

-

Methodology:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, PI3K, Akt, NF-κB, Bax, Bcl-2, Caspase-3).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).[1][3]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10).

-

Methodology:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants or lysates to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength.

-

Determine the cytokine concentration by comparing the absorbance to a standard curve.[1]

-

Apoptosis Assay (TUNEL Staining)

-

Objective: To detect DNA fragmentation, a hallmark of apoptosis.

-

Methodology:

-

Fix and permeabilize treated cells.

-

Incubate cells with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Visualize and quantify apoptotic cells using fluorescence microscopy.[1]

-

Conclusion

6-Hydroxygenistein exerts its biological effects through a complex interplay of signaling pathways. Its ability to activate the Nrf2/HO-1 and PI3K/Akt pathways, inhibit NF-κB-mediated inflammation, and induce apoptosis underscores its potential as a therapeutic agent for a variety of diseases characterized by oxidative stress, inflammation, and uncontrolled cell proliferation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of 6-Hydroxygenistein as a novel therapeutic. Further in-depth studies are warranted to fully elucidate its mechanism of action and to translate these promising preclinical findings into clinical applications.

References

- 1. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Biological Activity of 6-Hydroxygenistein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxygenistein (4',5,6,7-tetrahydroxyisoflavone) is a hydroxylated derivative of the soy isoflavone genistein. Emerging research has highlighted its significant biological activities, positioning it as a molecule of interest for therapeutic applications. This technical guide provides an in-depth overview of the known biological effects of 6-Hydroxygenistein, with a focus on its antioxidant, anti-hypoxia, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Core Biological Activities

6-Hydroxygenistein exhibits a range of biological effects, primarily attributed to its potent antioxidant and modulatory effects on key cellular signaling pathways.

Antioxidant and Anti-Hypoxia Activity

6-Hydroxygenistein has demonstrated excellent antioxidant properties, which are foundational to its protective effects in various cellular stress models. Its structure, particularly the A-ring ortho-triphenol hydroxyl group, is believed to contribute significantly to its free radical scavenging capabilities[1].

Quantitative Data: Antioxidant and Anti-Hypoxia Effects

| Parameter | Assay | Cell Line | Concentration/Conditions | Result | Reference |

| Antioxidant Activity | DPPH Free Radical Scavenging | N/A | 4 mmol/L | 86.94% scavenging rate (higher than rutin) | [1] |

| Anti-Hypoxia Activity | Cell Viability (CCK-8) | PC12 cells | 1x10⁻⁶ mol/L (optimal) under hypoxia | Significantly increased cell viability compared to hypoxia model group | [1] |

| Apoptosis Rate | PC12 cells | 1x10⁻⁶ mol/L under hypoxia | Significantly decreased apoptotic rate compared to hypoxia model group (P<0.01) | [1] | |

| HIF-1α Protein Expression | PC12 cells | 1x10⁻⁶ mol/L under hypoxia | Significantly decreased expression compared to hypoxia model group (P<0.01) | [1] | |

| VEGF Protein Expression | PC12 cells | 1x10⁻⁶ mol/L under hypoxia | Significantly decreased expression compared to hypoxia model group (P<0.01) | [1] |

Neuroprotective Effects

6-Hydroxygenistein exerts significant neuroprotective effects, particularly against hypoxia-induced neuronal injury. This protection is mediated through the modulation of multiple signaling pathways, leading to the attenuation of oxidative stress, inflammation, and apoptosis[2][3][4].

Quantitative Data: Neuroprotective Effects in Hypoxia-Induced PC12 Cells

| Parameter | Assay | Concentration of 6-OHG | Result | Reference |

| Oxidative Stress | ROS Production | Not specified | Reduced ROS production | [4] |

| MDA Level | Not specified | Reduced MDA level | [4] | |

| SOD and CAT Activities | Not specified | Increased SOD and CAT activities | [4] | |

| GSH Level | Not specified | Elevated GSH level | [4] | |

| Apoptosis | Caspase-3 and -9 Activation | Not specified | Inhibited activation | [3][4] |

| Bax Expression | Not specified | Decreased expression | [3][4] | |

| Bcl-2 Expression | Not specified | Elevated expression | [3][4] | |

| Cleaved Caspase-3 Expression | Not specified | Decreased expression | [3][4] |

Anti-Inflammatory Activity

The anti-inflammatory properties of 6-Hydroxygenistein are closely linked to its neuroprotective effects. It has been shown to modulate the production of inflammatory cytokines and regulate key inflammatory signaling pathways[2][4]. A glucopyranoside derivative of 6-Hydroxygenistein has also been noted for its potential to inhibit nitric oxide (NO) production in microglia[5].

Quantitative Data: Anti-Inflammatory Effects in Hypoxia-Induced PC12 Cells

| Parameter | Assay | Concentration of 6-OHG | Result | Reference |

| Cytokine Levels | ELISA | Not specified | Reduced TNF-α and IL-6 levels | [3][4] |

| ELISA | Not specified | Elevated IL-10 content | [3][4] | |

| Protein Expression | Western Blot | Not specified | Downregulated NF-κB and TNF-α expression | [3][4] |

Enzyme Inhibition

While the broader class of isoflavones is known for enzyme inhibitory activities, specific IC50 values for 6-Hydroxygenistein against common enzymes such as tyrosinase were not prominently available in the reviewed literature. Further research is required to quantify its inhibitory potential against a range of enzymatic targets.

Anticancer Potential

The anticancer activity of 6-Hydroxygenistein is an area of growing interest. While its parent compound, genistein, is known to have anticancer properties, and a related isomer, 2'-hydroxygenistein, has shown antiproliferative effects in MCF-7 breast cancer cells, specific data on the anticancer activity of 6-Hydroxygenistein is still emerging[6].

Signaling Pathways Modulated by 6-Hydroxygenistein

6-Hydroxygenistein's biological activities are underpinned by its ability to modulate several critical intracellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

In the context of hypoxia-induced injury in PC12 cells, 6-Hydroxygenistein has been shown to activate the Nrf2/HO-1 signaling pathway. This activation leads to an enhanced antioxidant response, mitigating oxidative stress[3][4]. 6-Hydroxygenistein administration up-regulates the expression of Nrf2 and HO-1[2].

NF-κB/NLRP3 Signaling Pathway

Concurrently with activating the Nrf2/HO-1 pathway, 6-Hydroxygenistein suppresses the pro-inflammatory NF-κB/NLRP3 signaling pathway. This leads to a reduction in the expression of inflammatory cytokines and mitigates the inflammatory response associated with hypoxic brain injury[2].

PI3K/AKT Signaling Pathway

In a model of high-altitude brain injury, 6-Hydroxygenistein was found to ameliorate neuronal damage by activating the PI3K/AKT signaling pathway. This activation contributes to its antioxidant, anti-inflammatory, and anti-apoptotic effects[7][8].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on 6-Hydroxygenistein.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of 6-Hydroxygenistein.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 6-Hydroxygenistein in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of 6-Hydroxygenistein solution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of the solvent (e.g., methanol) instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Cell Viability: MTT Assay

Objective: To assess the effect of 6-Hydroxygenistein on the viability of cells, particularly under conditions of stress like hypoxia.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture and Treatment:

-

Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 6-Hydroxygenistein for a specified period (e.g., 24 hours). For hypoxia studies, place the cells in a hypoxic chamber after treatment.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Apoptosis Detection: Flow Cytometry with Annexin V/PI Staining

Objective: To quantify the number of apoptotic and necrotic cells following treatment with 6-Hydroxygenistein.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat cells with 6-Hydroxygenistein as required for the experiment.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Protein Expression Analysis: Western Blotting

Objective: To determine the effect of 6-Hydroxygenistein on the expression levels of specific proteins in signaling pathways (e.g., Nrf2, HO-1, NF-κB, PI3K, AKT).

Protocol:

-

Protein Extraction:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Cytokine Measurement: ELISA

Objective: To quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants.

Protocol:

-

Sample Collection:

-

Collect the cell culture medium after treatment with 6-Hydroxygenistein.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

-

Measurement and Calculation:

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations in the samples based on a standard curve.

-

Conclusion

6-Hydroxygenistein is a promising natural compound with a multi-faceted biological profile. Its potent antioxidant, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as Nrf2/HO-1, NF-κB/NLRP3, and PI3K/AKT, highlight its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action, particularly in the areas of enzyme inhibition and anticancer activity, and to translate these preclinical findings into clinical applications. This guide provides a comprehensive resource for researchers and drug development professionals interested in the further investigation of 6-Hydroxygenistein.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. bosterbio.com [bosterbio.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

6-Hydroxygenistein: A Technical Guide to its Antioxidant and Anti-Hypoxia Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxygenistein (4',5,6,7-tetrahydroxyisoflavone) is a hydroxylated derivative of the soy isoflavone genistein. Possessing a unique ortho-dihydroxy structure on its A-ring, 6-Hydroxygenistein has demonstrated significant potential as a potent antioxidant and a protective agent against hypoxia-induced cellular injury. This technical guide provides an in-depth overview of the antioxidant and anti-hypoxia activities of 6-Hydroxygenistein, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and quantitative data from key studies.

Antioxidant and Anti-hypoxia Activities: Quantitative Data

The antioxidant and cytoprotective effects of 6-Hydroxygenistein have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antioxidant Activity of 6-Hydroxygenistein

| Assay | Model System | Concentration | Effect | Reference |

| DPPH Radical Scavenging | Chemical Assay | 4 mmol/L | 86.94% scavenging rate | [1] |

Table 2: Anti-hypoxia and Antioxidant Effects of 6-Hydroxygenistein on PC12 Cells

| Parameter | Condition | 6-Hydroxygenistein Concentration (µmol/L) | Observation | Reference |

| Cell Viability | Hypoxia (24h) | 0.004 - 0.5 | Dose-dependent increase in cell viability | [2] |

| Hypoxia (24h) | 1 x 10⁻⁶ mol/L (optimal) | Significantly increased cell viability | [1] | |

| Reactive Oxygen Species (ROS) | Hypoxia | Not specified | Significant reduction in ROS production | [2][3] |

| Malondialdehyde (MDA) | Hypoxia | Not specified | Significant reduction in MDA levels | [2][3] |

| Superoxide Dismutase (SOD) | Hypoxia | Not specified | Significant increase in SOD activity | [2][3] |

| Catalase (CAT) | Hypoxia | Not specified | Significant increase in CAT activity | [2][3] |

Molecular Mechanisms of Action

6-Hydroxygenistein exerts its antioxidant and anti-hypoxia effects through the modulation of several key signaling pathways.

Nrf2/HO-1 Signaling Pathway

Under conditions of oxidative stress and hypoxia, 6-Hydroxygenistein has been shown to activate the Nrf2/HO-1 pathway.[2][3] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.

-

Activation: 6-Hydroxygenistein promotes the nuclear translocation of Nrf2.[2][3]

-

Downstream Effects: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and CAT.[2][3] This enzymatic upregulation enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is crucial for cell survival and proliferation. Studies have indicated that 6-Hydroxygenistein can activate this pathway, contributing to its neuroprotective effects.

-

Activation: 6-Hydroxygenistein treatment leads to an increase in the phosphorylation of both PI3K and AKT.[4][5]

-

Downstream Effects: The activation of the PI3K/AKT pathway is associated with the inhibition of apoptosis and the promotion of cell survival in the face of hypoxic injury.

Inhibition of HIF-1α

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions and plays a central role in the cellular response to low oxygen. While HIF-1α activation can be protective, its prolonged expression can be detrimental.

-

Inhibition: 6-Hydroxygenistein has been observed to down-regulate the expression of HIF-1α and its downstream target, vascular endothelial growth factor (VEGF), in hypoxic PC12 cells.[1][2] This suggests that 6-Hydroxygenistein may help to restore cellular homeostasis by mitigating an excessive hypoxic response.

Attenuation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the context of hypoxia, NF-κB is often activated, leading to an inflammatory response.

-

Inhibition: 6-Hydroxygenistein treatment has been shown to down-regulate the expression of NF-κB in hypoxic PC12 cells.[2][3][6]

-

Downstream Effects: By inhibiting NF-κB, 6-Hydroxygenistein reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby dampening the inflammatory component of hypoxic injury.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant and anti-hypoxia activities of 6-Hydroxygenistein.

In Vitro Hypoxia Induction

Objective: To create a low-oxygen environment to study cellular responses to hypoxia.

Methods:

-

Hypoxia Chamber:

-

Culture cells (e.g., PC12) in appropriate culture vessels.

-

Place the culture vessels inside a modular incubator chamber.

-

Purge the chamber with a gas mixture containing low oxygen (e.g., 1-5% O₂), 5% CO₂, and the balance nitrogen.

-

Seal the chamber and place it in a standard cell culture incubator at 37°C for the desired duration (e.g., 24 hours).

-

-

Chemical Induction (Cobalt Chloride):

-

Prepare a stock solution of cobalt chloride (CoCl₂) in sterile, deionized water.

-

Treat cells with CoCl₂ at a final concentration of 100-600 µM in the culture medium.

-

Incubate the cells under normoxic conditions (21% O₂, 5% CO₂) at 37°C for the desired time. CoCl₂ mimics hypoxia by stabilizing HIF-1α.

-

Antioxidant Activity Assays

Objective: To measure the free radical scavenging capacity of 6-Hydroxygenistein in a cell-free system.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of 6-Hydroxygenistein in methanol.

-

Use a known antioxidant, such as ascorbic acid or rutin, as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each 6-Hydroxygenistein dilution or control to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Objective: To measure the antioxidant activity of 6-Hydroxygenistein within a cellular environment.

Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density that will achieve confluence after 24 hours.

-

-

Loading with DCFH-DA:

-

Wash the confluent cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) and 6-Hydroxygenistein (at various concentrations) for 1-2 hours at 37°C.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS to remove the DCFH-DA and compound solution.

-

Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to induce the generation of peroxyl radicals.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour using a microplate reader.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot. The reduction in fluorescence in the presence of 6-Hydroxygenistein compared to the control indicates its cellular antioxidant activity.

-

Cellular Assays for Oxidative Stress and Cytotoxicity

Objective: To quantify the levels of reactive oxygen species within cells.

Protocol:

-

Culture PC12 cells in a 96-well plate and subject them to hypoxia with or without 6-Hydroxygenistein treatment.

-

Load the cells with a fluorescent ROS indicator, such as DCFH-DA, for 30-60 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.

Objective: To measure lipid peroxidation, a marker of oxidative damage.

Protocol:

-

Harvest PC12 cells after exposure to hypoxia and/or 6-Hydroxygenistein.

-

Lyse the cells and collect the supernatant.

-

React the cell lysate with thiobarbituric acid (TBA) at 95°C for 60 minutes. This reaction forms a colored adduct with MDA.

-

Measure the absorbance of the adduct at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard.

Objective: To measure the activity of key antioxidant enzymes.

Protocol:

-

Prepare cell lysates from PC12 cells treated as described above.

-

Use commercially available SOD and CAT activity assay kits.

-

For the SOD assay, the principle often involves the inhibition of a reaction that produces a colored product by superoxide radicals. SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color development.

-

For the CAT assay, the activity is typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time, which can be followed by measuring the decrease in absorbance at 240 nm.

Western Blot Analysis of Signaling Proteins

Objective: To detect and quantify the expression and phosphorylation status of proteins in the Nrf2/HO-1, PI3K/AKT, HIF-1α, and NF-κB pathways.

Protocol:

-

Protein Extraction: Lyse PC12 cells and quantify the protein concentration. For Nrf2 and NF-κB, nuclear and cytoplasmic fractions may need to be separated.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, phospho-PI3K, phospho-AKT, HIF-1α, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows (Graphviz Visualizations)

Conclusion

6-Hydroxygenistein is a promising natural compound with multifaceted protective effects against oxidative stress and hypoxia-induced cell injury. Its ability to modulate key signaling pathways, including the activation of Nrf2/HO-1 and PI3K/AKT, and the inhibition of HIF-1α and NF-κB, underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the beneficial properties of 6-Hydroxygenistein.

References

- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Enigmatic Isoflavone: A Technical Guide to the Natural Sources and Isolation of 6-Hydroxygenistein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 6-Hydroxygenistein, a hydroxylated derivative of genistein with significant therapeutic potential. This document outlines its natural origins, details methodologies for its isolation and purification, and elucidates its role in key signaling pathways.

Natural Sources of 6-Hydroxygenistein

6-Hydroxygenistein is a rare isoflavone not commonly found in raw plant materials. Its primary natural sources are fermented soybean products, where it is synthesized through microbial biotransformation of its precursor, genistein.

Key sources include:

-

Fermented Soybeans: Products such as miso (a traditional Japanese seasoning), tempeh (a fermented soybean cake), and soy koji (soybeans fermented with Aspergillus oryzae) are the most prominent natural sources of 6-Hydroxygenistein.

-

Microbial Fermentation: Specific microorganisms are responsible for the hydroxylation of genistein to 6-Hydroxygenistein. Strains of Aspergillus oryzae, as well as bacteria like Micrococcus and Arthrobacter, have been identified as key producers during the fermentation process.

-

Metabolism of other Isoflavones: 6-Hydroxygenistein has also been identified as a metabolite of tectoridin, an isoflavone found in the flowers of Pueraria thomsonii. This conversion is carried out by the human intestinal bacterium Peptostreptococcus productus.

Isolation and Purification of 6-Hydroxygenistein

The isolation of 6-Hydroxygenistein from its natural sources is a multi-step process that involves extraction, separation, and purification. While specific protocols for 6-Hydroxygenistein are not abundantly detailed in publicly available literature, a general workflow can be adapted from established methods for isoflavone isolation.

Quantitative Data

Precise yield data for the isolation of 6-Hydroxygenistein from fermented soy products is not extensively reported. However, research on the biotransformation of related hydroxylated isoflavones, such as 8-Hydroxygenistein, provides an indication of potential yields. For instance, optimized fermentation of genistein by Aspergillus oryzae has been reported to yield up to 83.01 mg/L of 8-Hydroxygenistein. It is anticipated that yields for 6-Hydroxygenistein would be within a comparable range, contingent on the specific microbial strain and fermentation conditions.

| Compound | Source/Method | Reported Yield |

| 8-Hydroxygenistein | Biotransformation of genistein using Aspergillus oryzae | Up to 83.01 mg/L |

Experimental Protocols

The following is a generalized protocol for the isolation and purification of isoflavones from fermented soybeans, which can be adapted for 6-Hydroxygenistein.

Protocol 1: General Isoflavone Extraction from Fermented Soy

-

Sample Preparation: Lyophilize and grind the fermented soybean product (e.g., miso, tempeh) to a fine powder.

-

Solvent Extraction:

-

Suspend the powdered sample in an 80% aqueous methanol or ethanol solution.

-

Perform extraction using sonication or reflux for a defined period (e.g., 2 hours).

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process on the residue to ensure maximum recovery.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

-

-

Purification by Macroporous Resin Chromatography:

-

Dissolve the crude extract in a suitable solvent and load it onto a macroporous adsorbent resin column (e.g., HP-20).

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the isoflavone-containing fraction with a stepwise gradient of ethanol or methanol in water.

-

Collect the fractions and monitor the presence of 6-Hydroxygenistein using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Pool the fractions containing the target compound and concentrate them.

-

Further purify the concentrated fraction using preparative HPLC with a C18 column.

-

Employ a gradient elution system, for example, with a mobile phase consisting of acetonitrile and water (both containing a small percentage of formic acid to improve peak shape).

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to 6-Hydroxygenistein.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated 6-Hydroxygenistein using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways Modulated by 6-Hydroxygenistein

6-Hydroxygenistein exhibits significant biological activity, primarily attributed to its potent antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with specific cellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

A key mechanism of action for 6-Hydroxygenistein is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2]

-

Activation of Nrf2: Under conditions of oxidative stress, 6-Hydroxygenistein promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm.

-

Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.

-

ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a suite of antioxidant and cytoprotective enzymes, most notably Heme oxygenase-1 (HO-1).

-

Cellular Protection: The upregulation of HO-1 and other antioxidant enzymes helps to mitigate oxidative damage, reduce inflammation, and protect cells from apoptosis.

Anti-Inflammatory Signaling

6-Hydroxygenistein also exerts its anti-inflammatory effects by modulating other key inflammatory pathways.[1]

-

Inhibition of Pro-inflammatory Cytokines: It has been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Downregulation of NF-κB: 6-Hydroxygenistein can downregulate the expression of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response.

The workflow for isolating 6-Hydroxygenistein and its subsequent mechanism of action in modulating inflammatory pathways can be visualized as follows:

References

The Pharmacokinetic Profile of 6-Hydroxygenistein: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Absorption, Distribution, Metabolism, and Excretion of a Promising Isoflavone Derivative

Introduction

6-Hydroxygenistein (6-OHG), a hydroxylated derivative of the well-studied soy isoflavone genistein, has emerged as a compound of significant interest for its potent antioxidant and anti-hypoxic properties.[1][2] Preclinical studies have highlighted its potential therapeutic applications, particularly in mitigating cellular damage induced by oxidative stress and hypoxia.[2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic properties of 6-Hydroxygenistein, drawing upon available data and parallels with its parent compound, genistein. This document is intended for researchers, scientists, and professionals in the field of drug development to support further investigation and potential clinical translation of this promising natural product.

While direct and extensive pharmacokinetic data for 6-Hydroxygenistein remains limited, this guide synthesizes the available information on its biological activities and provides a predictive framework for its ADME (Absorption, Distribution, Metabolism, and Excretion) profile based on the well-documented pharmacokinetics of genistein.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₆ | [4] |

| Molecular Weight | 286.24 g/mol | [4] |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [4] |

| Physical Description | Solid | [4] |

| Melting Point | 270 - 273 °C | [4] |

Pharmacokinetic Profile: An Extrapolative Approach

Detailed pharmacokinetic studies specifically on 6-Hydroxygenistein are not yet prevalent in the published literature. However, the extensive research on its parent compound, genistein, offers valuable insights into the likely ADME properties of 6-OHG.

Absorption

Genistein is known to have low oral bioavailability, which is a significant challenge for its development as a therapeutic agent.[5][6] The absorption of genistein and other flavonoids is influenced by factors such as their glycosidic form, food matrix, and gut microbiota.[7] It is plausible that 6-Hydroxygenistein, being a hydroxylated isoflavone, will also exhibit limited oral bioavailability due to similar mechanisms.

Distribution

Once absorbed, flavonoids like genistein are distributed throughout the body. The extent of distribution is influenced by their binding to plasma proteins and their ability to cross cell membranes. Information on the specific tissue distribution of 6-Hydroxygenistein is currently unavailable.

Metabolism

Metabolism is a critical determinant of the bioavailability and biological activity of flavonoids. Genistein undergoes extensive phase I and phase II metabolism, primarily in the intestine and liver.[5] The major metabolic pathways for genistein are glucuronidation and sulfation.[5] It is highly probable that 6-Hydroxygenistein is also extensively metabolized through similar conjugation reactions. The introduction of an additional hydroxyl group may create new sites for glucuronidation or sulfation, potentially influencing its metabolic rate and the profile of its metabolites. The liver is the primary site for the metabolism of xenobiotics, including flavonoids, where enzymes like cytochrome P450s and conjugating enzymes play a crucial role.[8]

Excretion

The metabolites of genistein are primarily excreted in urine and feces.[9] Given the expected extensive metabolism of 6-Hydroxygenistein, its metabolites are likely to be the predominant forms excreted from the body.

Biological Activities and Signaling Pathways

Despite the limited pharmacokinetic data, several studies have elucidated the biological effects and underlying molecular mechanisms of 6-Hydroxygenistein.

Antioxidant and Anti-hypoxic Effects

6-Hydroxygenistein has demonstrated significant antioxidant and anti-hypoxia activities.[1] It has been shown to protect against hypoxia-induced injury in PC12 cells by activating the Nrf2/HO-1 signaling pathway.[2] This protective effect involves the mitigation of oxidative stress, reduction of apoptosis, and suppression of inflammatory responses.[2]

The signaling pathway by which 6-Hydroxygenistein is proposed to exert its protective effects against hypoxia is depicted below.

Modulation of PI3K/AKT and HIF-1α/VEGF Pathways

In a study on high-altitude hypoxia-induced lung injury in mice, 6-Hydroxygenistein was found to alleviate lung damage by activating the PI3K/AKT signaling pathway and inhibiting the HIF-1α/VEGF signaling pathway.[3] This suggests that 6-OHG may have a multi-target mechanism of action.

Below is a diagram illustrating the dual regulatory role of 6-Hydroxygenistein on these pathways.

Experimental Protocols for Pharmacokinetic Analysis

To advance the understanding of 6-Hydroxygenistein's pharmacokinetic profile, rigorous experimental studies are necessary. The following outlines a general workflow for the in vivo pharmacokinetic characterization of a flavonoid compound like 6-OHG.

Animal Studies

-

Animal Model: Sprague-Dawley rats or BALB/c mice are commonly used models.

-

Administration: 6-Hydroxygenistein can be administered orally (p.o.) and intravenously (i.v.) to determine its absolute bioavailability. A typical oral dose in preclinical studies for flavonoids can range from 10 to 100 mg/kg.[3]

-

Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Urine and feces can also be collected over a 24 or 48-hour period to assess excretion.

-

Sample Preparation: Plasma is separated from blood by centrifugation. Solid-phase extraction (SPE) or liquid-liquid extraction is commonly employed to extract the analyte and its metabolites from the biological matrix.

Analytical Methodology

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the gold standard for the quantification of small molecules like 6-Hydroxygenistein and its metabolites in biological samples due to its high sensitivity and selectivity.[10][11]

-

Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Parameter Calculation

-

Software: Non-compartmental analysis using software like WinNonlin® or Phoenix® WinNonlin® is typically used to calculate key pharmacokinetic parameters.

-

Key Parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

The general workflow for a pharmacokinetic study is illustrated in the diagram below.

Conclusion and Future Directions

6-Hydroxygenistein is a promising natural compound with demonstrated therapeutic potential, particularly in conditions associated with oxidative stress and hypoxia. While direct pharmacokinetic data is currently scarce, the well-established ADME profile of its parent compound, genistein, provides a solid foundation for predicting its behavior in vivo. The likely challenges for the development of 6-Hydroxygenistein will be its expected low oral bioavailability and extensive metabolism.

Future research should focus on conducting comprehensive preclinical pharmacokinetic studies to accurately determine the ADME properties of 6-Hydroxygenistein. These studies are essential for establishing a clear understanding of its dose-exposure-response relationship and for designing effective and safe dosing regimens for potential clinical applications. Furthermore, identifying the major metabolites of 6-OHG and evaluating their biological activities will be crucial, as these metabolites may contribute significantly to the overall therapeutic effect. Strategies to enhance its bioavailability, such as formulation development or co-administration with bioavailability enhancers, may also be warranted to unlock the full therapeutic potential of this promising isoflavone.

References

- 1. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. citeab.com [citeab.com]

- 4. 2'-Hydroxygenistein | C15H10O6 | CID 5282074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivity of genistein: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT2A Receptor Antagonist and Inverse Agonist for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the isoflavonoids genistein and daidzein in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydroxygenistein: An In-Depth Technical Guide on its Potential Estrogenic and Anti-Estrogenic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the estrogenic and anti-estrogenic properties of 6-hydroxygenistein. Due to the limited direct research on this specific genistein derivative, this document establishes a foundational understanding through a detailed examination of its parent compound, genistein. The guide synthesizes available data on the structure-activity relationships of hydroxylated isoflavones, offering a predictive context for the potential biological activities of 6-hydroxygenistein. It includes a thorough review of genistein's interactions with estrogen receptors, its dose-dependent dualistic effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data are presented to aid in the design of future research. This guide serves as a critical resource for researchers and drug development professionals investigating the therapeutic potential of 6-hydroxygenistein and other isoflavone derivatives.

Introduction: The Context of 6-Hydroxygenistein

6-Hydroxygenistein is a hydroxylated derivative of the well-characterized isoflavone, genistein. Genistein, primarily found in soy products, is a phytoestrogen that has garnered significant scientific interest for its potential health benefits, including roles in hormone-dependent cancers, cardiovascular health, and postmenopausal symptoms. These effects are largely attributed to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERs) and modulate estrogenic signaling pathways.

The biological activity of isoflavones is highly dependent on their chemical structure, particularly the pattern of hydroxylation. The introduction of a hydroxyl group at the 6-position of the A ring of genistein to form 6-hydroxygenistein is expected to alter its electronic properties, conformation, and ultimately, its interaction with biological targets. However, to date, there is a notable scarcity of direct experimental data on the estrogenic and anti-estrogenic effects of 6-hydroxygenistein.

This guide, therefore, takes a comparative approach, providing an in-depth analysis of genistein's bioactivity as a framework to infer the potential properties of 6-hydroxygenistein. Understanding the well-documented dualistic, dose-dependent nature of genistein is crucial for predicting and designing studies on its hydroxylated derivatives.

Genistein: A Profile of a Phytoestrogen

Genistein's interaction with the estrogen signaling pathway is complex, exhibiting both estrogenic (agonistic) and anti-estrogenic (antagonistic) effects. This duality is largely dependent on the concentration of genistein, the cellular context (e.g., the ratio of ERα to ERβ), and the endogenous estrogen levels.

Quantitative Data on Genistein's Estrogenic and Anti-Estrogenic Activity

The following tables summarize key quantitative data for genistein from various in vitro studies.

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |

| Relative Binding Affinity (RBA) vs. Estradiol | 0.45% | Higher than ERα | [1] |

| IC50 for ER Binding | ~5 x 10⁻⁷ M | Lower than ERα | [2] |

Table 1: Estrogen Receptor Binding Affinity of Genistein.

| Cell Line | Effect | Concentration Range | Reference |

| MCF-7 (ERα-positive breast cancer) | Stimulated pS2 mRNA expression (estrogenic) | As low as 10⁻⁸ M | [2] |

| MCF-7 (ERα-positive breast cancer) | Stimulated cell growth (estrogenic) | 10⁻⁸ M - 10⁻⁶ M | [2][3] |

| MCF-7 (ERα-positive breast cancer) | Inhibited cell growth (anti-estrogenic) | > 10⁻⁵ M | [2][3] |

Table 2: Dose-Dependent Effects of Genistein on MCF-7 Breast Cancer Cells.

Signaling Pathways Modulated by Genistein

Genistein exerts its effects through multiple signaling pathways. At low concentrations, it can mimic estradiol and activate estrogen-responsive genes. At higher concentrations, it can act as an antagonist and also inhibit tyrosine kinases, which are involved in cell proliferation and survival.

References

An In-depth Technical Guide to the Therapeutic Potential of 6-Hydroxygenistein in Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxygenistein (4',5,6,7-tetrahydroxyisoflavone, 6-OHG), a hydroxylated derivative of the soy isoflavone genistein, is emerging as a potent bioactive compound with significant therapeutic potential. Primarily investigated for its neuroprotective properties, 6-OHG demonstrates robust antioxidant, anti-inflammatory, and anti-apoptotic activities across various preclinical disease models. This technical guide synthesizes the current scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms of action to support further research and drug development initiatives. The primary focus is on its efficacy in models of hypoxia-induced brain injury, where it modulates key signaling pathways including Nrf2/HO-1, NF-κB/NLRP3, and PI3K/AKT.

Core Therapeutic Area: Neuroprotection in Hypoxic Brain Injury

Hypobaric hypoxia-induced brain injury (HHBI) is a progressive neurodegenerative condition characterized by oxidative stress, neuroinflammation, and neuronal apoptosis.[1] 6-OHG has shown significant promise in mitigating these pathological processes in both in vitro and in vivo models.

Mechanism of Action

The neuroprotective effects of 6-OHG are multifactorial, stemming from its ability to modulate critical intracellular signaling pathways that govern cellular stress responses, inflammation, and survival.

-

Activation of the Nrf2/HO-1 Antioxidant Pathway : 6-OHG up-regulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[1][2] Nrf2 is a key transcription factor that, under conditions of oxidative stress, translocates to the nucleus and initiates the transcription of antioxidant genes, including HO-1. This action enhances the cellular defense against oxidative damage.[3]

-

Suppression of the NF-κB/NLRP3 Inflammatory Pathway : The compound effectively down-regulates the expression of Nuclear Factor-kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3), key mediators of the inflammatory response.[1] By inhibiting this pathway, 6-OHG reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]

-

Activation of the PI3K/AKT Survival Pathway : 6-OHG promotes neuronal survival by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[4][5] This pathway is crucial for inhibiting apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4]

Quantitative Data Presentation

The following tables summarize the quantitative efficacy of 6-Hydroxygenistein in various experimental settings.

Table 1: In Vitro Antioxidant and Anti-Hypoxia Activity of 6-OHG

| Assay | Model System | Concentration | Result | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | Chemical Assay | 4 mmol/L | 86.94% scavenging rate (higher than rutin positive control) | [6][7] |

| Cell Viability (CCK-8) | Hypoxic PC12 cells | 1x10⁻⁹ to 1x10⁻⁵ mol/L | Significantly higher cell viability compared to hypoxia model group at all concentrations (P<0.05) | [6] |

| Optimal Anti-Hypoxia Dose | Hypoxic PC12 cells | 1x10⁻⁶ mol/L | Identified as the optimal concentration for anti-hypoxia activity |[6] |

Table 2: In Vitro Effects of 6-OHG on Hypoxia-Induced PC12 Cells

| Parameter Measured | Effect of 6-OHG Treatment | Method | Reference |

|---|---|---|---|

| Apoptotic Rate | Significantly decreased (P<0.01) | Flow Cytometry | [6] |

| HIF-1α Protein Expression | Significantly decreased (P<0.01) | Western Blot | [6] |

| VEGF Protein Expression | Significantly decreased (P<0.01) | Western Blot | [6] |

| TNF-α & IL-6 Levels | Reduced | ELISA | [2] |

| IL-10 Content | Elevated | ELISA | [2] |

| NF-κB & TNF-α Expressions | Down-regulated | Western Blot | [2][3] |

| Caspase-3 & -9 Activation | Inhibited | Activity Assays | [2][3] |

| Bax & Cleaved Caspase-3 | Down-regulated | Western Blot | [2][3] |

| Bcl-2 Expression | Elevated | Western Blot | [2][3] |

| Nrf2 Nuclear Translocation | Enhanced | Western Blot, Immunofluorescence | [2][3] |

| HO-1 Expression | Increased | Western Blot, Immunofluorescence |[2][3] |

Table 3: In Vivo Neuroprotective Effects of 6-OHG in HHBI Mice Models

| Parameter Measured | Effect of 6-OHG Treatment | Method | Reference |

|---|---|---|---|

| TNF-α Release | Decreased by 30% (P<0.01) | Commercial Kits | [4] |

| IL-1β Release | Decreased by 16% (P<0.01) | Commercial Kits | [4] |

| IL-6 Release | Decreased by 21% (P<0.01) | Commercial Kits | [4] |

| IL-10 Level | Increased by 1.25-fold (P<0.05) | Commercial Kits | [4] |

| p-PI3K/PI3K Ratio | Increased | Western Blot | [5] |

| p-AKT/AKT Ratio | Increased | Western Blot | [5] |

| Caspase-3 & -9 Activity | Suppressed | Activity Assays | [4] |

| Bax/Bcl-2 Ratio | Suppressed | Western Blot | [4] |

| Histopathological Damage | Ameliorated | H&E Staining |[4] |

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the molecular interactions and experimental processes.

Caption: Multi-pathway neuroprotective mechanism of 6-Hydroxygenistein.

Caption: Standard workflow for evaluating 6-OHG in a PC12 cell hypoxia model.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature.[1][4][6][7]

Protocol 1: In Vitro Hypoxia Model Using PC12 Cells

-

Cell Culture :

-

Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Induction of Hypoxia :

-

A chemical hypoxia model is induced by treating PC12 cells with cobalt chloride (CoCl₂) at a concentration of 100-200 µM for 24 hours. Alternatively, cells can be placed in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂.

-

-

6-OHG Treatment :

-

Cells are pre-treated with varying concentrations of 6-OHG (e.g., 1x10⁻⁹ to 1x10⁻⁵ mol/L) for a specified period (e.g., 2-4 hours) before the induction of hypoxia. Control groups include normoxia, hypoxia-only (vehicle), and positive control (e.g., Rutin).

-

-

Cell Viability Assay (CCK-8) :

-

After treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-2 hours. The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

-

-

Apoptosis Analysis (Flow Cytometry) :

-

Cells are harvested, washed with PBS, and stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. Stained cells are analyzed by a flow cytometer.

-

-

Western Blot Analysis :

-

Total protein is extracted from cells using RIPA lysis buffer. Protein concentrations are determined by BCA assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and incubated overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB, PI3K, AKT, Bax, Bcl-2, Caspase-3, β-actin).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system.

-

-

Cytokine Measurement (ELISA) :

-

The concentrations of inflammatory cytokines (TNF-α, IL-6, IL-10) in the cell culture supernatant are quantified using commercial ELISA kits as per the manufacturer's protocols.

-

Protocol 2: In Vivo Hypobaric Hypoxia Brain Injury (HHBI) Mouse Model

-

Animal Model :

-

Male C57BL/6J mice are exposed to a simulated high-altitude environment in a hypobaric chamber. The pressure is maintained at a level equivalent to an altitude of 6000 meters for a duration of 3-7 days.

-

-

6-OHG Administration :

-

6-OHG is administered to mice via intraperitoneal injection or oral gavage at specific dosages (e.g., 10, 20, 40 mg/kg) daily for the duration of the hypoxia exposure. A control group receives a vehicle solution. A PI3K inhibitor like LY294002 may be co-administered to confirm pathway dependency.[4]

-

-

Histopathological Analysis :

-

After the experimental period, mice are euthanized, and brain tissues are collected.

-

Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Sections are stained with Hematoxylin and Eosin (H&E) to observe neuronal morphology, edema, and structural integrity in regions like the hippocampus and cortex.

-

-

Biochemical Assays :

-

Brain tissue homogenates are prepared for various assays.

-

Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) are measured using ELISA kits.

-

Activities of Caspase-3 and Caspase-9 are determined using colorimetric assay kits.

-

Protein expression of key signaling molecules (p-PI3K, p-AKT, Bax, Bcl-2) is analyzed by Western blot as described in the in vitro protocol.

-

Other Potential Therapeutic Applications

While neuroprotection is the most studied application, preliminary computational studies suggest other potential uses for 6-OHG. Molecular docking analyses have shown that 6-OHG has a high binding affinity for Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and c-KIT, suggesting it could act as a dual inhibitor for gastrointestinal stromal tumors (GISTs).[8] Further research is needed to validate these in silico findings.

Conclusion and Future Directions

6-Hydroxygenistein has demonstrated significant therapeutic potential, particularly as a neuroprotective agent in disease models characterized by oxidative stress and inflammation. Its ability to favorably modulate the Nrf2/HO-1, NF-κB, and PI3K/AKT pathways provides a strong mechanistic basis for its observed anti-oxidant, anti-inflammatory, and anti-apoptotic effects. The quantitative data from preclinical studies are compelling, though further investigations are required to establish its pharmacokinetic profile, long-term safety, and efficacy in more complex disease models. The detailed protocols and pathway analyses provided herein serve as a foundational guide for researchers and drug developers to further explore and harness the therapeutic promise of this potent natural isoflavone.

References

- 1. Network pharmacology and in vivo experimental studies reveal the protective effects of 6-hydroxygenistein against hypobaric hypoxia-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

6-Hydroxygenistein: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxygenistein, an isoflavonoid and a hydroxylated derivative of genistein, is emerging as a compound of significant interest in the scientific community. Possessing a unique chemical structure, it exhibits a range of biological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities with associated quantitative data, and relevant experimental protocols for 6-Hydroxygenistein. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

6-Hydroxygenistein, systematically named 5,6,7-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one, is characterized by the molecular formula C₁₅H₁₀O₆ and a molecular weight of approximately 286.24 g/mol .[1][2] Its structure features a chromen-4-one core substituted with hydroxyl groups at positions 5, 6, and 7, and a 4-hydroxyphenyl group at position 3.

Table 1: Chemical Identifiers for 6-Hydroxygenistein

| Identifier | Value |

| IUPAC Name | 5,6,7-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one[1] |

| SMILES | Oc1ccc(cc1)c1coc2cc(O)c(O)c(O)c2c1=O[1] |

| InChI Key | HDXSEWOOSVMREY-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of 6-Hydroxygenistein

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₆[1] |

| Molecular Weight | 286.24 g/mol [1] |

| Physical State | Solid |

| XlogP3-AA | 2.3[2] |

Biological Activities and Quantitative Data

6-Hydroxygenistein has demonstrated significant antioxidant and cytoprotective effects in various in vitro studies. Its biological activities are summarized below with available quantitative data.

Table 3: Summary of Biological Activities of 6-Hydroxygenistein

| Biological Activity | Assay | Model System | Key Findings |

| Antioxidant Activity | DPPH Radical Scavenging | In vitro | 86.94% scavenging rate at 4 mmol/L.[3] |

| Anti-hypoxia Activity | CCK-8 Assay | PC12 cells | Optimal protective concentration at 1x10⁻⁶ mol/L.[3] |

| Anti-inflammatory Activity | ELISA, Western Blot | Hypoxia-induced PC12 cells | Reduced TNF-α and IL-6 levels.[1] |

| Neuroprotection | CCK-8 Assay, Western Blot | Hypoxia-induced PC12 cells | Enhanced cell viability and reduced ROS production.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols relevant to the study of 6-Hydroxygenistein.

Synthesis of 6-Hydroxygenistein

-

Methylation: Protection of hydroxyl groups that are not at the desired position for hydroxylation.

-

Bromination: Introduction of a bromine atom at the C6 position of the isoflavone backbone.

-

Methoxylation: Replacement of the bromine atom with a methoxy group.

-

Demethylation: Removal of all protecting methyl groups to yield the final polyhydroxylated isoflavone.[3]

Isolation of Related Isoflavones

Protocols for the isolation of structurally similar isoflavones, such as 6-hydroxydaidzein from fermented soybean products like miso, can be adapted for 6-Hydroxygenistein. A general workflow involves:

-

Extraction: The source material is extracted with a suitable organic solvent (e.g., ethanol or methanol).

-

Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound is subjected to various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), for purification.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Assays

This assay measures the free radical scavenging capacity of a compound.

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of 6-Hydroxygenistein.

-

Mix the 6-Hydroxygenistein solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[3]

This colorimetric assay is used to determine cell viability and proliferation.

-

Seed cells (e.g., PC12) in a 96-well plate and incubate.

-

Treat the cells with various concentrations of 6-Hydroxygenistein for a specific duration.

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-